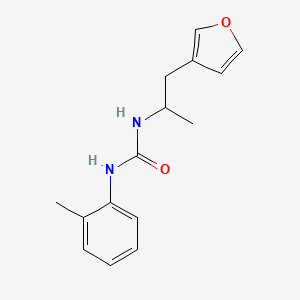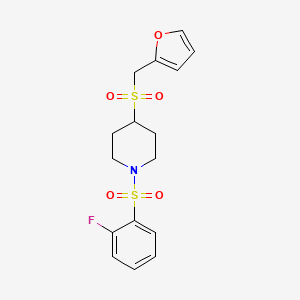
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Attachment of the dimethylphenyl group:
Formation of the propanamide moiety: The final step involves the attachment of the p-tolylthio group to the propanamide backbone, which can be achieved through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a potential candidate for drug development.
Materials Science: Oxadiazole derivatives are known for their electronic properties and may be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Mecanismo De Acción
The mechanism of action of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide would depend on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell walls or enzymes involved in bacterial metabolism. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide include other oxadiazole derivatives such as:
- 2,5-Dimethyl-1,3,4-oxadiazole
- 3-(p-Tolylthio)-1,3,4-oxadiazole
- N-(2,5-Dimethylphenyl)-1,3,4-oxadiazole
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to other oxadiazole derivatives. This uniqueness can be explored further through experimental studies to determine its specific applications and mechanisms of action.
Propiedades
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-13-5-8-16(9-6-13)26-11-10-18(24)21-20-23-22-19(25-20)17-12-14(2)4-7-15(17)3/h4-9,12H,10-11H2,1-3H3,(H,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLZUTCEUFSFKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2401164.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401167.png)
![N-(4-methoxybenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B2401168.png)
methyl]piperazine](/img/structure/B2401170.png)




![2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline](/img/structure/B2401176.png)
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-ethylpiperidine-1-carboxamide](/img/structure/B2401177.png)

![[(1S,5R)-5-(Hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B2401180.png)
![N-(3,4-dimethoxyphenethyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2401182.png)
